Echinomycin
Overview
Description
Echinomycin is a cyclic depsipeptide antibiotic first discovered in 1957 from the bacterium Streptomyces echinatus. It belongs to the quinoxaline family of antibiotics and is known for its potent antibacterial, anticancer, and antiviral activities . This compound is a bis-intercalator, meaning it can insert itself between two base pairs of DNA, thereby inhibiting DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
Echinomycin is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) pathway. The biosynthesis starts with the molecule quinoxaline-2-carboxylic acid (QC), which is derived from L-tryptophan. The adenylation domain-containing enzyme Ecm1 activates and transfers QC to the fatty acid biosynthesis acyl carrier protein (ACP). The first module, Ecm6, accepts the QC-SFabC as the starter unit. The peptide is then dimerized and released by the terminal thioesterase domain of Emc7. This cyclized product undergoes further modifications, including the formation of a disulfide bond by the oxidoreductase Ecm17 .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces echinatus or related bacterial strains. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Echinomycin undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bonds during its biosynthesis.
Reduction: Potential reduction of disulfide bonds under certain conditions.
Substitution: Modifications of the quinoxaline moiety or peptide backbone.
Common Reagents and Conditions
Oxidizing Agents: Used in the formation of disulfide bonds.
Reducing Agents: Employed to break disulfide bonds.
Solvents: Organic solvents like methanol or acetonitrile are used in purification processes.
Major Products
The major product of these reactions is the cyclic depsipeptide structure of this compound, which includes a bicyclic aromatic chromophore attached to a dimerized cyclic peptide core and a thioacetal bridge .
Scientific Research Applications
Echinomycin has a wide range of scientific research applications:
Mechanism of Action
Echinomycin exerts its effects by intercalating into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha). This inhibition prevents the transcription of genes involved in glycolysis, angiogenesis, migration, and invasion, all of which are important for tumor progression and metastasis . The compound binds to DNA in a sequence-specific fashion, particularly targeting the hypoxia-responsive element (HRE) in the promoter regions of target genes .
Comparison with Similar Compounds
Echinomycin is unique among quinoxaline antibiotics due to its bis-intercalative binding to DNA. Similar compounds include:
Actinomycin: Another DNA-binding antibiotic that recognizes sequences containing the 5′GpC3′ dinucleotide step, whereas this compound prefers 5′CpG3′ sequences.
Triostins: Peptide antibiotics with similar DNA-binding properties but different structural features.
Quinomycin B: An analogue of this compound with slight modifications in its peptide backbone.
This compound’s ability to inhibit HIF-1 DNA-binding activity and its potent anticancer properties make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXLBOHYWTPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64N12O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031266 | |
Record name | Echinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1101.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |
Record name | ECHINOMYCIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
1403-88-9, 512-64-1 | |
Record name | Levomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echinomycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Echinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Echinomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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